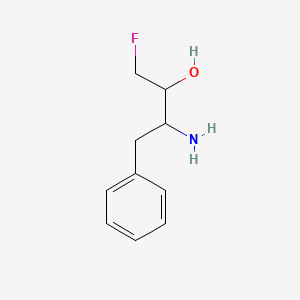
3-Amino-1-fluoro-4-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-fluoro-4-phenylbutan-2-ol is a chemical compound with the molecular formula C10H14FNO . It is a powder in physical form . The IUPAC name of this compound is 3-amino-1,1-difluoro-4-phenylbutan-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13F2NO/c11-10(12)9(14)8(13)6-7-4-2-1-3-5-7/h1-5,8-10,14H,6,13H2 . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, and 1 each of nitrogen and oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the literature, reactions at the benzylic position are common in compounds with similar structures .Physical And Chemical Properties Analysis
The molecular weight of this compound is 201.22 . It is a powder in physical form and is stored at temperatures below -10 degrees Celsius .Aplicaciones Científicas De Investigación
Inhibition of GABA Aminotransferase
3-Amino-1-fluoro-4-phenylbutan-2-ol derivatives, specifically 4-amino-5-fluoro-3-phenylpentanoic acids, have been synthesized and studied for their selective inhibition of gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is critical in GABA metabolism, and its inhibition can have significant implications in neuroscience and pharmacology, especially related to neurological disorders. These derivatives, however, do not cause time-dependent inactivation of the enzyme and were found to be competitive reversible inhibitors of GABA aminotransferase (Silverman & Nanavati, 1990).
Synthesis of Amino-Halogen Substituted Phenyl-aminoethanols
Research on 1-(4-amino-phenyl)-2-aminoethanol derivatives, which includes structures similar to this compound, has shown these compounds to have significant action on adrenergic beta-receptors. Modifications in the phenyl nucleus of these derivatives, like substituting with chlorine or fluorine, can result in potent beta 2-mimetic activity. This is important in the development of broncholytic agents for therapeutic use (Engelhardt, 1984).
Anticancer Applications
Amino acetate functionalized Schiff base organotin(IV) complexes, which can be derived from compounds similar to this compound, have been synthesized and show promise as anticancer drugs. These complexes have been tested against various human tumor cell lines, demonstrating significant cytotoxicity. This suggests potential applications in the development of new cancer treatments (Basu Baul et al., 2009).
Applications in Fragrance Materials
3-Methyl-1-phenylbutan-2-ol, a related compound, has been reviewed for its use as a fragrance ingredient. Although not directly this compound, it provides insight into the use of similar compounds in the fragrance industry, highlighting the versatility of these chemical structures (Scognamiglio et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
3-amino-1-fluoro-4-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUINQVUTGQDCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CF)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2675145.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2675148.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2675149.png)
![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2675152.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2675155.png)
![methyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2675156.png)
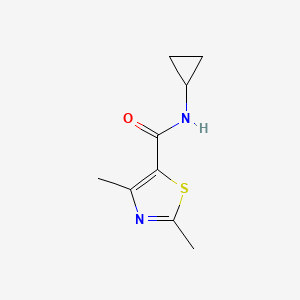
![diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2675158.png)
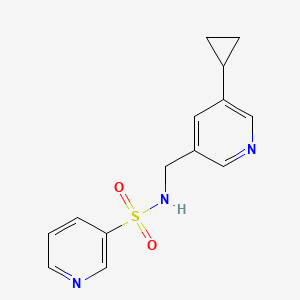
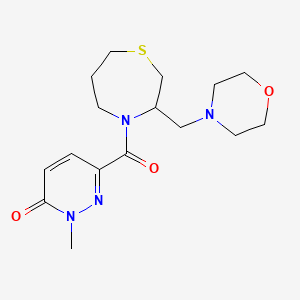
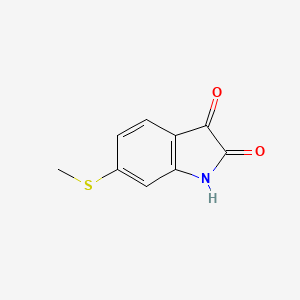
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2675162.png)
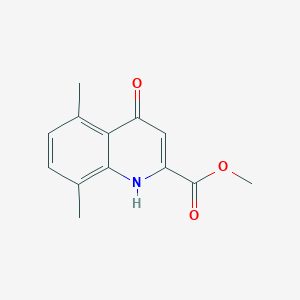
![6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2675168.png)